A Technical Guide to (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: Properties, Synthesis, and Analysis
A Technical Guide to (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: Properties, Synthesis, and Analysis
Abstract
(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a chiral molecule incorporating a phenolic group, an internal alkyne, and a methyl ester within its structure. This combination of functional groups makes it a valuable, albeit niche, building block in medicinal chemistry and synthetic organic chemistry. The alkyne moiety offers a rigid, linear scaffold and serves as a handle for further functionalization via reactions like "click chemistry" or Sonogashira couplings.[1] The phenolic hydroxyl group provides a site for hydrogen bonding, potential antioxidant activity, and a point for etherification to modulate solubility and pharmacokinetic properties.[2][3] The chiral center at the C3 position introduces stereospecificity, which is critical in the development of selective therapeutic agents. This guide provides a comprehensive overview of the known and predicted properties of this compound, proposes a viable synthetic pathway, details robust analytical methodologies for its characterization, and discusses its potential applications for researchers in drug discovery and chemical synthesis.
Molecular Profile and Physicochemical Properties
The fundamental identity of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is established by its structural formula and chemical identifiers. While extensive experimental data is not publicly available, its properties can be reliably predicted using computational models, providing a strong baseline for experimental design.
Chemical Structure and Identifiers
The molecule features a stereogenic center at the carbon atom adjacent to the phenyl ring, designated by the (S)-configuration.
Caption: Figure 1: Structure of the title compound.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3S)-3-(4-Hydroxy-phenyl)-hex-4-ynoic acid methyl ester | ChemScene[4] |
| CAS Number | 865233-36-9 | ChemScene[4] |
| Molecular Formula | C₁₃H₁₄O₃ | PubChem[5] |
| Molecular Weight | 218.25 g/mol | PubChem[5] |
| Appearance | Powder or liquid (commercially available form) | Amadis Chemical[6] |
| Purity | ≥97% (typical commercial grade) | ChemScene[4] |
| XLogP3-AA (Predicted) | 2.2 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 4 | PubChem[5] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[5] |
| Exact Mass | 218.094294304 Da | PubChem[5] |
Note: Most physicochemical properties listed are computationally derived and should be confirmed experimentally.
Proposed Retrosynthetic Pathway
While a specific published synthesis for (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate was not identified, a logical and efficient pathway can be designed based on well-established organometallic coupling reactions. A retrosynthetic analysis suggests a convergent approach, bringing together two key fragments: a protected 4-iodophenol derivative and a chiral alkyne-containing ester.
Caption: Figure 2: Retrosynthetic analysis for the target molecule.
Step-by-Step Forward Synthesis Protocol (Proposed)
This protocol is a generalized procedure based on standard Sonogashira coupling conditions. Researchers should optimize reaction times, temperatures, and catalyst loading for this specific substrate.
Step 1: Synthesis of (s)-Methyl hex-4-ynoate (Fragment A)
-
Starting Material: Commercially available (s)-Hex-4-ynoic acid.
-
Procedure (Fischer Esterification):
-
Dissolve (s)-Hex-4-ynoic acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of acid).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Causality: The acid catalyzes the esterification, pushing the equilibrium towards the product. Anhydrous conditions prevent hydrolysis of the ester.
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure (s)-Methyl hex-4-ynoate.
-
Step 2: Sonogashira Coupling to form the Final Product
-
Starting Materials: 4-Iodophenol (protected as a TBS ether), (s)-Methyl hex-4-ynoate (Fragment A), Pd(PPh₃)₄, CuI, and a suitable base (e.g., triethylamine or diisopropylamine).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected 4-iodophenol (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (2.0-3.0 eq). Causality: The inert atmosphere is critical to prevent the degradation of the palladium catalyst. The copper(I) iodide acts as a co-catalyst to facilitate the transmetalation step.
-
Add (s)-Methyl hex-4-ynoate (1.1-1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or gentle heat (40-50 °C) until TLC indicates the consumption of the starting iodide.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate under reduced pressure.
-
Step 3: Deprotection
-
Procedure:
-
Dissolve the crude coupled product in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).
-
Stir at room temperature for 1-2 hours until the silyl ether is cleaved (monitor by TLC).
-
Quench with water and extract with ethyl acetate.
-
Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.
-
Anticipated Spectroscopic Signatures
For a researcher who has synthesized this molecule, the following spectroscopic data would be expected to confirm its identity.
Table 2: Predicted NMR and IR Data
| Technique | Expected Signature | Rationale |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0-7.2 (d, 2H), δ ~6.7-6.9 (d, 2H), δ ~5.0-5.5 (s, 1H, -OH), δ ~3.7 (s, 3H, -OCH₃), δ ~3.5-3.8 (m, 1H, chiral -CH), δ ~2.5-2.8 (m, 2H, -CH₂-), δ ~1.8 (d, 3H, -C≡C-CH₃) | Aromatic protons will appear as two doublets. The phenolic proton is a broad singlet. The methyl ester and propargylic methyl protons will be sharp singlets/doublets, respectively. The chiral methine and adjacent methylene protons will be multiplets. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~172 (C=O), δ ~155 (C-OH), δ ~130-115 (Aromatic C), δ ~80-85 (Alkyne C), δ ~52 (-OCH₃), δ ~40 (-CH₂-), δ ~35 (Chiral C), δ ~4 (-C≡C-CH₃) | The ester carbonyl is the most downfield signal. The two sp-hybridized alkyne carbons will be in the characteristic 80-85 ppm range. |
| IR (KBr, cm⁻¹) | ~3400 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~2250 cm⁻¹ (weak, C≡C stretch), ~1735 cm⁻¹ (strong, C=O stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch) | The broad hydroxyl peak and the sharp, strong ester carbonyl peak are key diagnostic signals. The internal alkyne stretch is typically weak. |
Analytical Workflows
Purity and stereochemical integrity are paramount. Standard reversed-phase HPLC is suitable for assessing chemical purity, while chiral HPLC is required to determine enantiomeric excess (ee).
Protocol for Purity Analysis via HPLC
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% Trifluoroacetic Acid, TFA).
-
Gradient: Start at 30% ACN, ramp to 95% ACN over 20 minutes, hold for 5 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm. Causality: The phenol group provides strong UV absorbance, making detection highly sensitive.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 ACN/water.
-
Analysis: Inject 10 µL. The purity is calculated from the area percentage of the main peak.
Protocol for Enantiomeric Excess (ee) Determination
Direct analysis of chiral alkynes can be challenging.[7] A common, robust method involves using a specialized chiral stationary phase.
Caption: Figure 3: Workflow for determining enantiomeric excess.
-
System: HPLC with a UV detector.
-
Column: A polysaccharide-based chiral column such as Chiralpak AD-H or Chiralcel OD-H. Causality: These stationary phases are known to effectively resolve a wide range of chiral compounds through hydrogen bonding, dipole-dipole, and π-π interactions.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 90:10 (Hexane:IPA). The ratio must be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of the (S) and (R) enantiomers. Calculate the ee% from the integrated peak areas.
Potential Applications in Drug Development
The structural motifs within (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate suggest its utility as a scaffold or intermediate in several areas of therapeutic research.
-
Scaffold for Complex Molecules: The alkyne serves as a key functional handle for building molecular complexity. It can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) or strain-promoted cycloadditions, allowing for the efficient conjugation of this chiral fragment to other molecules or biomolecules.[1]
-
Probes for Target Identification: As a fragment containing a reactive alkyne, it could be incorporated into activity-based probes to identify novel protein targets.
-
Analogs of Natural Products: The hydroxyphenyl group is a common feature in many bioactive natural products, including flavonoids and stilbenes, known for their antioxidant and anti-inflammatory properties.[2][3] This compound could serve as a starting point for creating unnatural analogs with improved stability or potency.
-
Metabolic Stability: The incorporation of an alkyne group into a drug candidate can sometimes block a site of metabolism, improving the compound's pharmacokinetic profile.[1]
Future research should focus on the derivatization of both the phenolic hydroxyl and the alkyne terminus to build libraries of novel compounds for screening against various biological targets.
Safety and Handling
Based on supplier safety data, the compound should be handled with appropriate care in a laboratory setting.[4]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Storage: Store in a tightly sealed container in a dry, cool place (recommended 2-8°C).[4]
References
-
PubChem. (n.d.). methyl (3S)-3-(2-hydroxyphenyl)hex-4-ynoate. National Center for Biotechnology Information. Retrieved from [Link]
- Zhang, L., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(3), 505.
- GSC Biological and Pharmaceutical Sciences. (2024). Recent advances in the application of alkynes in multicomponent reactions. GSC Biological and Pharmaceutical Sciences, 26(1), 038-054.
- Lesyk, R., et al. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry.
-
PrepChem.com. (n.d.). Synthesis of methyl 5-(4-hydroxyphenyl)-5-methyl-hexanoate. Retrieved from [Link]
-
PubMed. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
- Penasa, R., & Licini, G. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
- Al-Khayri, J. M., et al. (2022). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules, 27(2), 544.
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
- GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences.
-
ResearchGate. (2009). 3-Hydroxy-4-{[(3-nitrophenyl)imino]methyl}phenyl Tetradecanoate. Retrieved from [Link]
-
Weifang Yangxu Group Co., Ltd. (n.d.). Methyl3-(4-hydroxyphenyl)hex-4-ynoate. Retrieved from [Link]
Sources
- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 2. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. chemscene.com [chemscene.com]
- 5. methyl (3S)-3-(2-hydroxyphenyl)hex-4-ynoate | C13H14O3 | CID 177711846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. amadis.lookchem.com [amadis.lookchem.com]
- 7. mdpi.com [mdpi.com]
